O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate
Description
This compound is a bicyclic carbamate featuring a strained 2-azabicyclo[2.1.1]hexane core with a tert-butyl ester at the O2 position and a methyl ester at the O5 position. The exo configuration indicates the spatial orientation of substituents, which influences its stereochemical interactions and reactivity.
Properties
CAS No. |
615575-82-1 |
|---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-O-tert-butyl 5-O-methyl (1R,4S,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-7-5-8(13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8-,9-/m1/s1 |
InChI Key |
WITHEBMIQIDICK-IWSPIJDZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@@H]2C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with suitably substituted pyrrolidine or related nitrogen-containing precursors.
- Carboxylic acid derivatives are employed to install the tert-butyl and methyl ester groups.
- Orthogonally protected intermediates, such as Boc-protected amines, facilitate selective functional group transformations.
Multi-step Synthetic Route Overview
A representative synthetic route involves:
Formation of the bicyclic azabicyclo[2.1.1]hexane core : This is typically achieved via cyclization reactions that may include photochemical [2 + 2] cycloadditions or intramolecular nucleophilic substitutions, generating the rigid bicyclic framework with defined stereochemistry.
Introduction of ester functionalities :
- The tert-butyl ester at position 2 is commonly introduced using tert-butyl protecting groups such as Boc anhydride or tert-butyl chloroformate.
- The methyl ester at position 5 is installed via methylation reactions, often using methyl iodide in the presence of a base like potassium carbonate in DMF, yielding the O5-methyl ester derivative with high efficiency (e.g., 70% yield reported).
Example Procedure for Methylation (O5-methyl Ester Formation)
- Compound 6 (a precursor bicyclic acid derivative) is reacted with methyl iodide (11.0 mL, 0.177 mol) and potassium carbonate (17.7 g, 128.3 mmol) in DMF (100 mL).
- The mixture is stirred overnight at room temperature.
- The reaction mixture is poured into water and extracted with ethyl acetate.
- Organic layers are combined, dried, and concentrated to yield the methyl ester product (compound 18) in 70% yield after drying under high vacuum.
Data Tables Summarizing Key Synthesis Parameters
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form bicyclic core | Photochemical [2 + 2] cycloaddition or intramolecular substitution | Variable | Stereochemical control critical |
| 2 | Methylation (O5-methyl ester) | Methyl iodide, K2CO3, DMF, room temp, overnight | 70 | Efficient ester formation |
| 3 | tert-Butyl ester introduction | Boc2O or tert-butyl chloroformate in MeOH | 62-95 | Orthogonal protection strategy |
| 4 | Purification | Extraction, drying, vacuum evaporation | - | Achieves >95% purity |
Research Outcomes and Optimization
- Optimized protocols have enabled multigram scale synthesis with yields exceeding 60% for key steps, demonstrating the scalability of the methods.
- The rigid bicyclic structure with orthogonal ester protections allows for further functionalization, making it a versatile intermediate for medicinal chemistry applications.
- Hydrogenolysis and Curtius rearrangement steps have been used in related derivatives to access diamino acid analogs, highlighting the synthetic flexibility of this scaffold.
- Photochemical methods offer rapid access to complex stereochemical arrays but require careful control of reaction conditions to avoid side products.
Chemical Reactions Analysis
Types of Reactions
O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and exploring new chemical space.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for designing bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as rigidity and stability.
Mechanism of Action
The mechanism of action of O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure may allow for precise binding to these targets, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Research Findings and Implications
- Ring Strain vs. Stability : The target compound’s high ring strain may enhance reactivity as a synthetic intermediate but reduce shelf-life compared to [2.2.2]octane analogs .
- Pharmacological Potential: Bicyclic and spirocyclic carbamates are prized in drug discovery for their ability to mimic peptide conformations. The exo configuration of the target compound could improve target binding selectivity .
Biological Activity
O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate is a bicyclic compound with significant potential in medicinal chemistry and materials science. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H19NO4, with a molecular weight of approximately 241.29 g/mol. The compound features a unique bicyclo[2.1.1]hexane core, characterized by its exo configuration , which influences its reactivity and interactions with biological targets .
Synthesis Methods
The primary synthesis method for this compound involves photochemical [2 + 2] cycloaddition reactions. These reactions utilize ultraviolet light to promote the formation of the bicyclic structure from suitable precursors. The synthesis process can be summarized as follows:
- Starting Materials : Appropriate precursors such as cis-cyclobut-3-ene-1,2-dicarboxylic anhydride.
- Photochemical Reaction : The reaction is conducted under UV light to facilitate the formation of the bicyclic structure.
- Purification : Techniques like crystallization or chromatography are employed to achieve high purity levels necessary for further research and application.
The biological activity of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. Its rigid structure may facilitate precise binding to these targets, potentially influencing various biological pathways .
Biological Activity and Therapeutic Potential
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be identified.
- Antimicrobial Properties : Some investigations have indicated that similar bicyclic compounds exhibit antimicrobial activity, suggesting that this compound might possess similar properties.
- Drug Development : Its unique structural features make it a promising scaffold for designing bioactive compounds in drug development.
Case Studies
Several studies have explored the biological implications of bicyclic compounds similar to this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via regioselective esterification of the bicyclic core. A common approach involves coupling tert-butyl and methyl ester groups using carbodiimide-based coupling agents (e.g., DCC or EDC) under anhydrous conditions. Optimization includes controlling reaction temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and catalytic DMAP to enhance esterification efficiency. Yield improvements (>75%) are achieved by iterative purification via flash chromatography .
Q. How can researchers confirm the stereochemical configuration and purity of this compound post-synthesis?
- Methodological Answer : High-resolution NMR (¹H/¹³C) and X-ray crystallography are critical for confirming the exo configuration and stereochemical integrity. For purity, use HPLC with a C18 column (acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane eluent). Mass spectrometry (ESI-MS or HRMS) validates molecular weight (±0.001 Da tolerance) .
Q. What solvent systems are compatible with this compound for downstream reactions?
- Methodological Answer : The compound exhibits solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in chloroform or dichloromethane. Avoid protic solvents (e.g., methanol) due to potential ester hydrolysis. Hansen solubility parameters (δD, δP, δH) can be modeled computationally to predict compatibility with novel solvent systems .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome of the azabicyclo[2.1.1]hexane core during synthesis?
- Methodological Answer : Stereochemical control relies on substrate preorganization and catalyst choice. For example, using chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can bias the exo configuration. Kinetic vs. thermodynamic control is assessed via variable-temperature NMR and DFT calculations to map energy barriers for ring closure .
Q. What strategies resolve contradictions in pharmacological activity data linked to this compound’s stereoisomers?
- Methodological Answer : Contradictions arise from incomplete separation of stereoisomers or off-target binding. Address this by:
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers.
- Pharmacological assays : Compare isolated isomers in receptor-binding assays (e.g., mGluR1/5 agonism) using radioligand displacement or calcium flux assays.
- Data normalization : Use a reference standard (e.g., 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid) to benchmark activity .
Q. How can computational modeling predict the compound’s bioavailability and metabolic stability?
- Methodological Answer : Apply in silico tools like:
- Molecular dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayer models).
- CYP450 metabolism prediction : Use Schrödinger’s SiteFinder or AutoDock to identify vulnerable sites for oxidative metabolism.
- ADMET profiling : Software like ADMET Predictor or SwissADME estimates logP, solubility, and plasma protein binding .
Q. What analytical challenges arise in characterizing degradation products under accelerated stability testing?
- Methodological Answer : Hydrolysis of the tert-butyl ester group is a major degradation pathway. Use LC-MS/MS to identify fragments (e.g., 5-methyl exo-2-azabicyclo[2.1.1]hexane-2-carboxylic acid). For quantitation, develop a stability-indicating HPLC method with forced degradation (acid/base/oxidative stress) and validate per ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
